molecular formula C10H8BrNO B1288584 5-(4-Bromophenyl)-3-methylisoxazole CAS No. 52063-43-1

5-(4-Bromophenyl)-3-methylisoxazole

Cat. No. B1288584
CAS RN: 52063-43-1
M. Wt: 238.08 g/mol
InChI Key: AKCVUKKYCZTWKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromophenyl)-3-methylisoxazole is a compound that belongs to the class of isoxazoles, which are heteroaromatic compounds with a five-membered ring containing an oxygen and a nitrogen atom. The presence of a bromine atom on the phenyl ring at the para position and a methyl group on the isoxazole ring imparts unique chemical properties to the molecule, making it a valuable intermediate for various chemical reactions and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of isoxazole derivatives, including those with bromophenyl groups, typically involves the condensation of appropriate precursors with hydroxylamine hydrochloride. For instance, 3-aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives have been prepared by condensing I-aryl-3-(3'-bromo/chlorophenyl)-2-propen-1-ones with hydroxylamine hydrochloride . Additionally, the bromination of methyl groups in related compounds, such as 3-aryl-5-methyl-isoxazole-4-carboxylate, has been studied, providing insights into the synthesis of brominated isoxazole derivatives .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be characterized using various spectroscopic techniques and crystallography. For example, 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole has been characterized by spectral studies and single crystal X-ray diffraction, revealing the dihedral angles between the isoxazole ring and the attached phenyl rings . Similarly, the crystal structure of N-methyl-3-phenyl-4-bromoisoxazolin-5-one has been determined, showing the dihedral angle between the phenyl and isoxazolinone rings .

Chemical Reactions Analysis

Isoxazole derivatives undergo various chemical reactions, including base-catalyzed ring opening and rearrangements. The base-induced decomposition of phenylisoxazole derivatives to cyanoenolate anions has been studied, revealing a one-stage concerted mechanism . Moreover, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, with a nitropyridine group, react with triethylamine to yield imidazo[1,2-a]pyridines and indoles, depending on the substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary significantly depending on the substituents. For instance, the basicities of isoxazole and its derivatives have been recorded, and isoxazol-5-ones have been identified as acids comparable in strength to carboxylic acids . The crystal structure and intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in determining the physical properties of these compounds .

Scientific Research Applications

  • Pharmaceutical Ingredient

    • Field : Pharmaceutical Science
    • Application : 5-(4-Bromophenyl)isoxazole is used as an active pharmaceutical ingredient .
  • Liquid Crystal Oligomers and Polymers

    • Field : Material Science
    • Application : 5-(4-Bromophenyl)isoxazole has been used in the synthesis of new comb-shaped methacrylate oligomers, which are a type of liquid crystal .
    • Method of Application : These new thermotropic liquid crystals were synthesized by free radical polymerization of the corresponding monomers .
    • Results or Outcomes : These new liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase .

Safety And Hazards

The safety data sheet for 5-(4-Bromophenyl)isoxazole recommends avoiding contact with skin and eyes, avoiding ingestion and inhalation, and using personal protective equipment. It should be stored in tightly closed containers in a cool, well-ventilated place .

properties

IUPAC Name

5-(4-bromophenyl)-3-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCVUKKYCZTWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)-3-methylisoxazole

Synthesis routes and methods I

Procedure details

A solution of n-BuLi (81 ml of a 1.6M solution in hexanes) was added to a solution of acetone oxime (4.85 g) in THF (100 ml) at 0° C. The reaction mixture was allowed to warm to rt over 1 h. A solution of methyl 4-bromobenzoate (9.4 g) in THF (30 ml) was then added to the reaction mixture and allowed to stir for 24 h. Water (50 ml) was added to the reaction, the organics were extracted and evaporated to give a brown oil, which was further evaporated from toluene (2×25 ml). The crude product was purified by column chromatography (silica gel, 10-25% gradient of EtOAc in hexane) to give the title compound (D39) as a pale yellow solid (5.4 g). LCMS electrospray (+ve) 239 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Acetone oxime (4.85 g, 66.4 mmol) was dissolved in THF (100 mL) and cooled to 0° C. n-Butyllithium (1.6M in hexanes, 81 mL, 129.6 mmol) was added and the reaction was stirred at room temperature for 1 hour. 4-Bromo-benzoic acid methyl ester (9.4 g, 43.7 mmol) in THF (30 mL) and the reaction stirred for 24 hours. The mixture was submitted to standard aqueous workup then dried over MgSO4 and evaporated. The residue was taken up in EtOH and HCl (4N in dioxane, 1 mL) was added. The reaction was heated to 60° C. and monitored by analytical TLC. When completed, the reaction mixture was concentrated to dryness to afford the title compound, which was used directly in the next step.
Quantity
4.85 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
81 mL
Type
reactant
Reaction Step Two
Quantity
9.4 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Bromophenyl)-3-methylisoxazole
Reactant of Route 2
5-(4-Bromophenyl)-3-methylisoxazole
Reactant of Route 3
5-(4-Bromophenyl)-3-methylisoxazole
Reactant of Route 4
5-(4-Bromophenyl)-3-methylisoxazole
Reactant of Route 5
Reactant of Route 5
5-(4-Bromophenyl)-3-methylisoxazole
Reactant of Route 6
5-(4-Bromophenyl)-3-methylisoxazole

Citations

For This Compound
3
Citations
PTW Cheng, RF Kaltenbach III, H Zhang… - Journal of Medicinal …, 2021 - ACS Publications
The oxycyclohexyl acid BMS-986278 (33) is a potent lysophosphatidic acid receptor 1 (LPA 1 ) antagonist, with a human LPA 1 K b of 6.9 nM. The structure–activity relationship (SAR) …
Number of citations: 19 pubs.acs.org
ZB Huang, LL Li, YW Zhao, HY Wang… - Journal of Heterocyclic …, 2014 - Wiley Online Library
A series of 5‐arylisoxazole and 5‐aryl‐1H‐pyrazole derivatives was synthesized by the reaction of 3‐(dimethylamino)‐1‐arylprop‐2‐en‐1‐one with hydroxylamine hydrochloride or …
Number of citations: 14 onlinelibrary.wiley.com
G Dou, P Xu, Q Li, Y Xi, Z Huang, D Shi - molecules, 2013 - mdpi.com
A series of 5-arylisoxazole derivatives were synthesized via the reaction of 3-(dimethyl-amino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in aqueous media without …
Number of citations: 43 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.